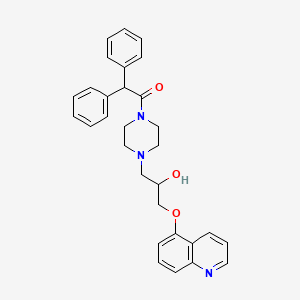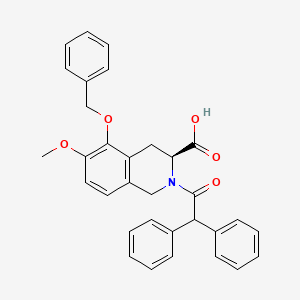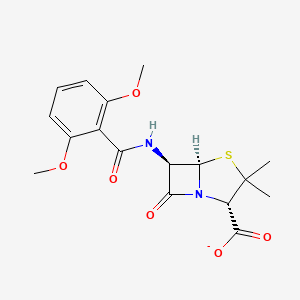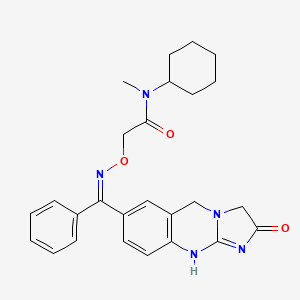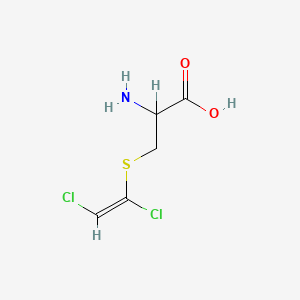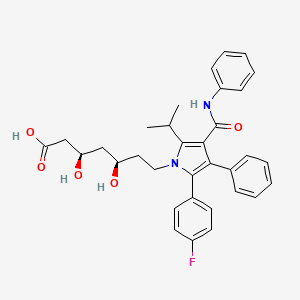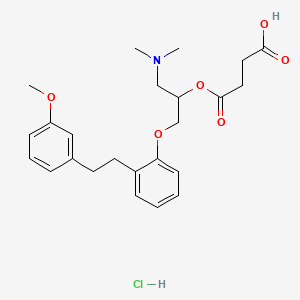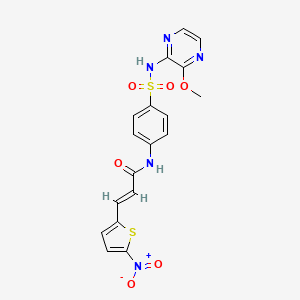![molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del maleato de BTCP involucra varios pasos:
Formación del grupo benzotiofenilo: Esto se logra típicamente a través de una reacción de acilación de Friedel-Crafts, donde el benzotiofeno se hace reaccionar con un cloruro de acilo apropiado en presencia de un catalizador de ácido de Lewis.
Ciclohexilación: Luego, el grupo benzotiofenilo se hace reaccionar con bromuro de ciclohexilmagnesio en una reacción de Grignard para formar el derivado ciclohexilo.
Introducción de piperidina: El derivado ciclohexilo se hace reaccionar con piperidina en presencia de una base para formar la estructura final de BTCP.
Formación de maleato: El paso final involucra la reacción de BTCP con ácido maleico para formar maleato de BTCP.
Los métodos de producción industrial suelen implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
El maleato de BTCP experimenta varios tipos de reacciones químicas:
Oxidación: El maleato de BTCP se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de varios derivados oxidados.
Reducción: La reducción del maleato de BTCP se puede lograr utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, bases como hidróxido de sodio y catalizadores como paladio sobre carbón. Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del maleato de BTCP.
Aplicaciones Científicas De Investigación
El maleato de BTCP tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran inhibidores del transportador de dopamina y análogos de la fenciclidina.
Biología: El maleato de BTCP se utiliza en estudios que investigan el papel de los transportadores de dopamina en los procesos y trastornos neurológicos.
Medicina: Se utiliza en estudios preclínicos para explorar posibles aplicaciones terapéuticas para afecciones como la enfermedad de Parkinson y la esquizofrenia.
Mecanismo De Acción
El maleato de BTCP ejerce sus efectos inhibiendo el transportador de dopamina, que es responsable de la recaptación de dopamina desde la hendidura sináptica hasta las neuronas presinápticas. Al inhibir este transportador, el maleato de BTCP aumenta la concentración de dopamina en la hendidura sináptica, lo que lleva a una señalización dopaminérgica mejorada. Este mecanismo es similar al de otros inhibidores del transportador de dopamina como la cocaína y el metilfenidato .
Comparación Con Compuestos Similares
El maleato de BTCP es único en su estructura debido a la presencia del grupo benzotiofenilo, lo que lo distingue de otros análogos de la fenciclidina. Compuestos similares incluyen:
Fenciclidina: Carece del grupo benzotiofenilo y tiene un perfil farmacológico diferente.
Ketamina: Otro análogo de la fenciclidina con propiedades anestésicas pero diferentes características estructurales.
Metoxetamina: Un derivado de la ketamina con efectos similares pero modificaciones estructurales distintas.
La estructura única del maleato de BTCP y su potente inhibición del transportador de dopamina lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C23H29NO4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
AMTYJSWZECGJOO-BTJKTKAUSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Sinónimos |
1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



